5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride
Description
5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride is a bicyclic spiro compound characterized by a 5-oxaspiro[3.4]octane core with a methanamine substituent at the 7-position, protonated as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO (based on structural analogs and supplier data), with a molecular weight of 193.68 g/mol . The spiro architecture consists of a three-membered and a four-membered ring sharing a single atom, with an oxygen atom in the larger ring. This structure confers rigidity and stereochemical uniqueness, making it valuable in medicinal chemistry as a building block for drug discovery .
Key structural attributes include:
- SMILES:
C1CC2(C1)CC(CO2)N.Cl - InChI Key: FOBOXLVXXYQTAK-UHFFFAOYSA-N (free base) .
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-4-8(10-6-7)2-1-3-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRTBIPDRURFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Structure: The spirocyclic structure can be synthesized through a [3+3] annulation reaction.
Amination: The resulting spirocyclic intermediate is then subjected to amination to introduce the amine group at the desired position.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for the annulation and amination steps.
Purification: Purification of the intermediate and final product through crystallization or chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Reduced amine forms with increased hydrogen content.
Substitution Products: Substituted amines with various functional groups attached to the nitrogen atom.
Scientific Research Applications
5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
(i) Spiro Ring Size and Heteroatom Effects
(ii) Substituent Position and Chain Length
(iii) Commercial and Research Relevance
- Discontinued Status: Both 5-Oxaspiro[3.4]octan-7-ylmethanamine HCl and its analog 6-oxaspiro[3.5]nonan-7-ylmethanamine HCl are marked as discontinued, likely due to niche applications or synthetic challenges .
- Azaspiro Derivatives : Compounds like 5-benzyl-2,5-diazaspiro[3.4]octane diHCl remain in stock, highlighting demand for nitrogen-containing spirocycles in kinase or GPCR research .
Biological Activity
5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is a spirocyclic amine with significant potential in various biological applications. This compound, characterized by its unique spiro structure, has garnered attention for its diverse biological activities, including potential therapeutic effects in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C8H15NO·HCl
- IUPAC Name : this compound
- CAS Number : 2551117-67-8
The compound features a spirocyclic structure where a tetrahydrofuran ring is fused to a cyclopropane ring, contributing to its distinctive chemical properties and reactivity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate these targets, leading to alterations in cellular processes and pathways associated with various biological effects .
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. In vitro assays have demonstrated that it can inhibit the proliferation of multiple cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| MRC-5 | 3.11 ± 0.26 | 2D |
The data indicates that while the compound exhibits effectiveness against cancer cells, it also impacts normal lung fibroblasts (MRC-5), suggesting further optimization is necessary to enhance selectivity towards tumor cells .
Apoptosis Induction
A study demonstrated that the compound could induce apoptotic cell death in HeLa cancer cells, significantly blocking the cell cycle at the sub-G1 phase. This finding underscores its potential role in cancer therapy by promoting programmed cell death in malignant cells .
Antimicrobial Activity
In addition to its antitumor effects, preliminary investigations suggest promising antimicrobial activity against various bacterial strains, indicating a broader therapeutic potential for this compound beyond oncology .
Case Studies and Research Findings
Recent research has focused on the biological applications of this compound:
- Study on Apoptosis Induction : This study indicated that treatment with this compound resulted in significant apoptosis in HeLa cells.
- Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits activity against several bacterial strains, highlighting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride, and how can side-product formation be minimized?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via acid- or base-catalyzed cyclization of precursor amines or alcohols. Microwave-assisted synthesis and refluxing in anhydrous solvents (e.g., THF or DCM) are common for improved yield and selectivity. Side products, such as incomplete cyclization intermediates, can be minimized using chromatographic purification (e.g., flash column chromatography with silica gel) .
Q. How is the structural identity of 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the spirocyclic scaffold and amine hydrochloride moiety. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion peaks matching the theoretical mass (e.g., m/z ~177.6 for the free base). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of hydrochloride salt aerosols. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction kinetics for the synthesis of 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride be optimized under varying pH conditions?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Adjust pH using buffered solutions (e.g., phosphate buffer at pH 7–9) to stabilize the amine group during cyclization. Data fitting to pseudo-first-order kinetics models can identify rate-limiting steps .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or ion channels) can predict binding affinities. Density Functional Theory (DFT) calculations assess electronic properties influencing pharmacokinetics, such as logP and pKa .
Q. How can contradictory NMR data for derivatives (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer : Variable-temperature NMR can distinguish dynamic effects (e.g., ring-flipping) from static stereochemical issues. Compare experimental data with simulated spectra from software like MestReNova or ACD/Labs. Isotopic labeling (e.g., ¹⁵N) may clarify amine proton environments .
Q. What strategies validate the mechanism of action in pharmacological studies?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify receptor affinity. Knockout cell lines or CRISPR-edited models can confirm target specificity. Parallel artificial membrane permeability assays (PAMPA) evaluate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
